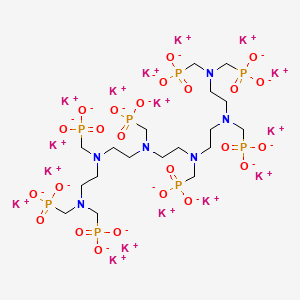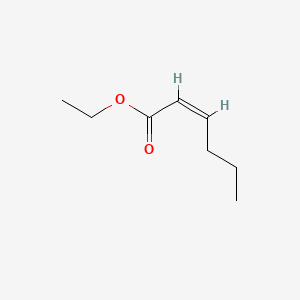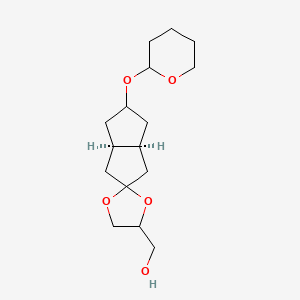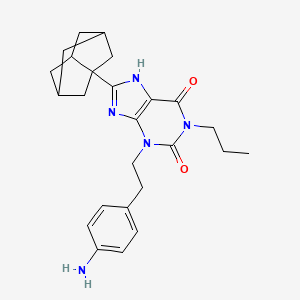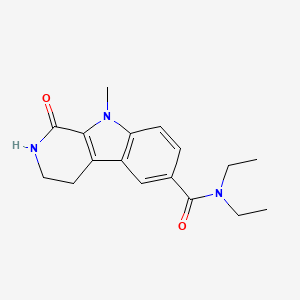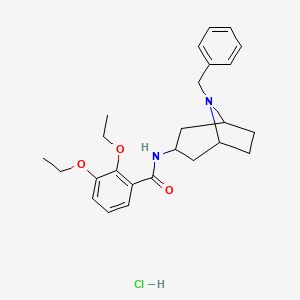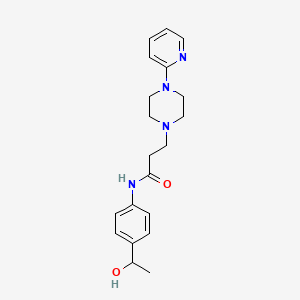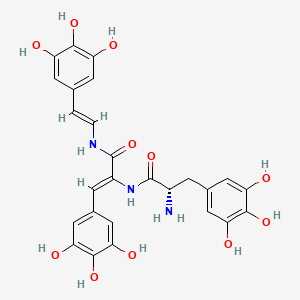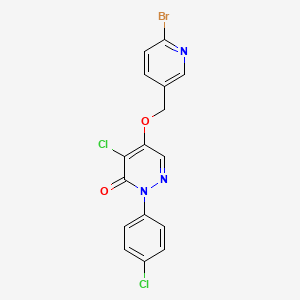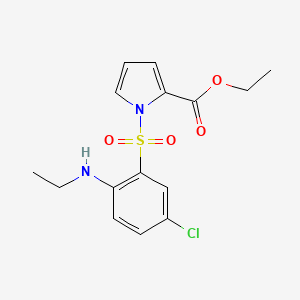
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate is a complex organic compound with a unique structure It is characterized by its multiple chiral centers and the presence of an oxirene ring fused to a phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps typically include:
Formation of the Phenanthrene Core: This can be achieved through a series of cyclization reactions.
Introduction of the Oxirene Ring: This step often involves the use of peroxy acids to introduce the epoxide functionality.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as high strength or specific optical characteristics.
Mécanisme D'action
The mechanism of action of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. This modulation can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-4,7a-dimethyl-9a-(propan-2-yl)dodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate: This compound is structurally similar but lacks certain functional groups present in the target compound.
Other Phenanthrene Derivatives: Compounds with a phenanthrene core but different substituents can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of Methyl (1aS,1bR,3aR,4R,7aS,9R,9aR)-9a-isopropyl-4,7a-dimethyldodecahydro-1aH-1b,9-epidioxyphenanthro(1,2-b)oxirene-4-carboxylate lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25859-65-8 |
|---|---|
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
methyl (1R,4R,5R,9S,12R,13R,15S)-5,9-dimethyl-13-propan-2-yl-14,16,17-trioxapentacyclo[10.3.2.01,10.04,9.013,15]heptadecane-5-carboxylate |
InChI |
InChI=1S/C21H32O5/c1-12(2)21-15-11-14-18(3)8-6-9-19(4,17(22)23-5)13(18)7-10-20(14,26-25-15)16(21)24-21/h12-16H,6-11H2,1-5H3/t13-,14?,15-,16-,18+,19-,20-,21+/m1/s1 |
Clé InChI |
JXEACGHXWMSLSW-PHHUZPIESA-N |
SMILES isomérique |
CC(C)[C@]12[C@H]3CC4[C@]5(CCC[C@@]([C@@H]5CC[C@@]4([C@H]1O2)OO3)(C)C(=O)OC)C |
SMILES canonique |
CC(C)C12C3CC4C5(CCCC(C5CCC4(C1O2)OO3)(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


